3-Methoxycarbonyl-5-nitrophenylboronic acid
Overview
Description
3-Methoxycarbonyl-5-nitrophenylboronic acid is a useful research compound. Its molecular formula is C8H8BNO6 and its molecular weight is 224.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diol and Carbohydrate Recognition : This compound shows high affinity for diol and carbohydrate recognition at neutral pH. This suggests a significant role for electron-deficient boronic acids in these types of molecular recognitions (Mulla, Agard, & Basu, 2004).
Reduction of Fructose in Food : Boronic acids, including 3-methoxycarbonyl-5-nitrophenylboronic acid, show potential for specific reduction of fructose in food matrices like fruit juice, suggesting their utility in modifying food content (Pietsch & Richter, 2016).
Organocatalysis : It serves as an efficient organocatalyst in the Conia-ene carbocyclization of 1,3-dicarbonyl compounds with terminal alkynes, offering potential in various synthetic chemical processes (Yang, Lu, Tokunaga, & Shibata, 2012).
Chemical Synthesis : This compound reacts with 2-aryl(heteryl)-1-nitroethenes to produce nucleophilic addition products. The structures of these products have been studied extensively, indicating its role in complex chemical syntheses (Artemova et al., 2009).
Corrosion Inhibition : In the context of corrosion inhibition, it has been noted that methoxy (OCH3) substituents like those in this compound enhance inhibition efficiency (Mishra et al., 2018).
Detection of Fluoride Ions : Gold nanoparticles with specific chemical units can detect fluoride ions in water using 3-nitrophenylboronic acid as a mediator, indicating its use in environmental and analytical chemistry (Minami et al., 2008).
Safety and Hazards
3-Methoxycarbonyl-5-nitrophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Mechanism of Action
Target of Action
Boronic acids are known to interact with diols and carbohydrates , suggesting that this compound may target such molecules in biological systems.
Mode of Action
It has been suggested that appropriately functionalized electron-deficient boronic acids, such as this compound, may have a greater role in diol and carbohydrate recognition . This implies that the compound may interact with its targets by forming reversible covalent bonds, leading to changes in the targets’ function.
Biochemical Pathways
Given its potential interaction with diols and carbohydrates , it may influence pathways involving these molecules.
Result of Action
Its potential interaction with diols and carbohydrates could lead to changes in the function of these molecules, with downstream effects on cellular processes.
Properties
IUPAC Name |
(3-methoxycarbonyl-5-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-16-8(11)5-2-6(9(12)13)4-7(3-5)10(14)15/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGIRLKQNJXHBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378493 | |
Record name | 3-Methoxycarbonyl-5-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117342-20-8 | |
Record name | 3-Methoxycarbonyl-5-nitrophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00378493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxycarbonyl)-5-nitrophenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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